

Physicochemical properties of 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole

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Compound of Interest

Compound Name: 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole

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An In-Depth Technical Guide to the Physicochemical Properties of **3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole**

Executive Summary

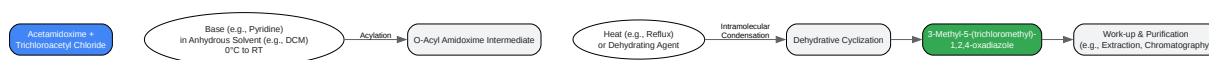
This technical guide provides a comprehensive analysis of **3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole**, a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry and materials science. The 1,2,4-oxadiazole scaffold is a well-established bioisostere for ester and amide functionalities, offering improved metabolic stability and a versatile framework for drug design.^{[1][2]} This document synthesizes available data on the subject molecule and its structural analogs to deliver insights into its physicochemical properties, a plausible synthetic route, spectral characteristics, chemical reactivity, and potential applications. It is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this compound's profile.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold has garnered considerable attention in drug discovery due to its unique electronic properties and its ability to act as a metabolically stable replacement for labile ester or amide groups.^[1] Compounds incorporating the 1,2,4-oxadiazole moiety have

demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3]

3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole is a specific derivative featuring a methyl group at the 3-position and a trichloromethyl group at the 5-position. The introduction of the electron-withdrawing trichloromethyl group is expected to significantly influence the molecule's lipophilicity, electronic distribution, and reactivity, making it a compound of interest for structure-activity relationship (SAR) studies.



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